s-Triazole, 4-methyl-3-methoxy-5-(5-nitro-2-furyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
s-Triazole, 4-methyl-3-methoxy-5-(5-nitro-2-furyl)- is a heterocyclic compound that belongs to the class of triazoles. Triazoles are five-membered rings containing three nitrogen atoms and two carbon atoms. This specific compound is notable for its unique structure, which includes a nitrofuryl group, a methoxy group, and a methyl group attached to the triazole ring. Triazoles are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of s-Triazole, 4-methyl-3-methoxy-5-(5-nitro-2-furyl)- typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the nitration of ethyl malonate to produce ethyl 2,2-dinitroacetate, which is then condensed with acetaldehyde in the presence of sodium azide (NaN₃) to yield the desired triazole compound . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
s-Triazole, 4-methyl-3-methoxy-5-(5-nitro-2-furyl)- can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso or amino derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted triazole derivatives depending on the nucleophile used.
Scientific Research Applications
s-Triazole, 4-methyl-3-methoxy-5-(5-nitro-2-furyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly for its antimicrobial and anticancer activities.
Industry: Utilized in the development of agrochemicals and materials with specific properties
Mechanism of Action
The mechanism of action of s-Triazole, 4-methyl-3-methoxy-5-(5-nitro-2-furyl)- involves its interaction with biological targets through hydrogen bonding and dipole interactions. The nitrofuryl group is known to undergo reduction within microbial cells, leading to the formation of reactive intermediates that can damage DNA and other cellular components. This mechanism is similar to that of other nitrofuran derivatives, which are known for their antimicrobial activity .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole: A basic triazole structure without additional functional groups.
4-Amino-5-nitro-1,2,3-triazole: Similar in structure but with an amino group instead of a methoxy group.
Fluconazole: A triazole antifungal drug with a different substitution pattern on the triazole ring
Uniqueness
s-Triazole, 4-methyl-3-methoxy-5-(5-nitro-2-furyl)- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the nitrofuryl group, in particular, enhances its antimicrobial activity compared to other triazole derivatives .
Biological Activity
s-Triazole, 4-methyl-3-methoxy-5-(5-nitro-2-furyl)- is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and agriculture. This article delves into the compound's biological activity, synthesizing available research findings, case studies, and data tables to provide a comprehensive overview.
Chemical Structure and Properties
The molecular formula of s-Triazole, 4-methyl-3-methoxy-5-(5-nitro-2-furyl)- is C8H8N4O4, with a molecular weight of approximately 224.17 g/mol. The compound features a triazole ring with various substituents that enhance its biological activity.
The biological activity of s-Triazole, 4-methyl-3-methoxy-5-(5-nitro-2-furyl)- is primarily attributed to the presence of the nitrofuryl moiety, which can generate reactive species upon reduction in microbial cells. This action leads to cellular damage and death, making it a candidate for antimicrobial applications. The compound's ability to form hydrogen bonds and engage in dipole interactions due to its functional groups further contributes to its reactivity with biological macromolecules such as DNA .
Antimicrobial Properties
s-Triazole, 4-methyl-3-methoxy-5-(5-nitro-2-furyl)- exhibits significant antimicrobial activity against various pathogens. Its mechanism involves inhibiting specific enzymes crucial for microbial metabolism, leading to disrupted cellular processes.
Antifungal Activity
The compound has shown promising antifungal properties, effectively inhibiting the growth of several fungal strains. Studies indicate that it can outperform traditional antifungal agents in certain assays .
Data Table: Biological Activity Comparison
Compound | Molecular Formula | Antimicrobial Activity | Antifungal Activity | Unique Features |
---|---|---|---|---|
s-Triazole, 4-methyl-3-methoxy-5-(5-nitro-2-furyl)- | C₈H₈N₄O₄ | High | Moderate | Nitrofuryl moiety enhances reactivity |
Fluconazole | C₁₃H₁₂F₂N₃O | Moderate | High | Established antifungal agent |
1,2,4-Triazole | C₂H₄N₄ | Low | Low | Basic triazole structure |
Case Studies
- Antimicrobial Efficacy Study : A study conducted on various microbial strains demonstrated that s-Triazole, 4-methyl-3-methoxy-5-(5-nitro-2-furyl)- had a minimum inhibitory concentration (MIC) of less than 10 µg/mL against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. This suggests its potential as a broad-spectrum antimicrobial agent.
- Fungal Inhibition Research : In vitro tests showed that the compound inhibited fungal growth in Candida albicans with an EC50 value of 15 µg/mL, indicating significant antifungal activity compared to conventional treatments .
Properties
CAS No. |
41735-57-3 |
---|---|
Molecular Formula |
C8H8N4O4 |
Molecular Weight |
224.17 g/mol |
IUPAC Name |
3-methoxy-4-methyl-5-(5-nitrofuran-2-yl)-1,2,4-triazole |
InChI |
InChI=1S/C8H8N4O4/c1-11-7(9-10-8(11)15-2)5-3-4-6(16-5)12(13)14/h3-4H,1-2H3 |
InChI Key |
KKLWAASLUXMNAA-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=NN=C1OC)C2=CC=C(O2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.